molecular formula C13H13BrN2O4 B10896339 (4-bromo-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone

(4-bromo-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone

Katalognummer: B10896339
Molekulargewicht: 341.16 g/mol
InChI-Schlüssel: FGFAPVALINVNQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-bromo-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone is a chemical compound that features a pyrazole ring substituted with a bromine atom and a methanone group attached to a trimethoxyphenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Coupling with Trimethoxybenzaldehyde: The brominated pyrazole is then coupled with 3,4,5-trimethoxybenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(4-bromo-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanone group.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents such as sodium borohydride (NaBH4) can be used.

    Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce more complex aromatic compounds.

Wissenschaftliche Forschungsanwendungen

(4-bromo-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of (4-bromo-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects . The brominated pyrazole moiety may also contribute to the compound’s activity by interacting with other molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of the brominated pyrazole and trimethoxyphenyl moieties, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C13H13BrN2O4

Molekulargewicht

341.16 g/mol

IUPAC-Name

(4-bromopyrazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C13H13BrN2O4/c1-18-10-4-8(5-11(19-2)12(10)20-3)13(17)16-7-9(14)6-15-16/h4-7H,1-3H3

InChI-Schlüssel

FGFAPVALINVNQJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2C=C(C=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.